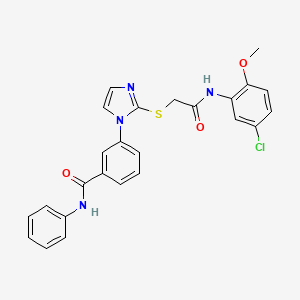

![molecular formula C13H19NO6S B2733657 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)propane-1-sulfonamide CAS No. 946315-43-1](/img/structure/B2733657.png)

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)propane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)propane-1-sulfonamide”, there are related compounds that have been synthesized. For instance, the synthesis of functionalized benzo [1,3]dioxin-4-ones from salicylic acid and acetylenic esters has been described . The reaction is mediated by CuI and NaHCO3 in acetonitrile .Scientific Research Applications

Medicinal Chemistry and Drug Development

- Antimalarial Activity : Benzo[d][1,3]dioxol-5-ylboronic acid, a component of this compound, has been shown to have high selectivity for kinases and is a good ligand for the study of receptor subtypes. Additionally, it exhibits inhibitory activity against malaria parasites . Researchers explore its potential as an antimalarial agent.

- Intermediate in Drug Synthesis : Benzo[d][1,3]dioxol-5-ylboronic acid can serve as an intermediate in the synthesis of antimalarial drugs that contain amines. Its unique structure makes it valuable for designing novel therapeutic agents .

Organic Synthesis and Catalysis

- Cross-Coupling Reactions : Benzo[d][1,3]dioxol-5-ylboronic acid participates in cross-coupled reactions with palladium complexes and azides under mild conditions. These reactions are crucial for constructing complex organic molecules in synthetic chemistry .

Materials Science and Nanotechnology

- Functional Materials : Researchers investigate the incorporation of benzo[d][1,3]dioxol-5-ylboronic acid into materials for specific applications. Its boronic acid functionality can impart unique properties to polymers, nanoparticles, and other materials .

Biological Studies and Enzyme Inhibition

- Kinase Inhibitors : The compound’s selectivity for kinases makes it valuable for studying cellular signaling pathways and developing kinase inhibitors for various diseases .

- Enzyme Inhibition : Benzo[d][1,3]dioxol-5-ylboronic acid may inhibit specific enzymes, providing insights into enzyme function and potential therapeutic targets .

Antibacterial Research

- Derivatives as Antibacterial Agents : Related compounds, such as 3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(thio)oxo-2-(thio)oxo-azolidin-5-ylidene derivatives, have been investigated for their antibacterial properties . Further exploration of this class of compounds could lead to novel antibiotics.

Other Applications

properties

IUPAC Name |

3-(1,3-benzodioxol-5-yloxy)-N-(2-methoxyethyl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO6S/c1-17-7-5-14-21(15,16)8-2-6-18-11-3-4-12-13(9-11)20-10-19-12/h3-4,9,14H,2,5-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBKVJUGZMALLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)propane-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

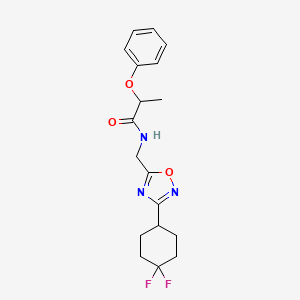

![2-[8-(2-Chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide](/img/structure/B2733584.png)

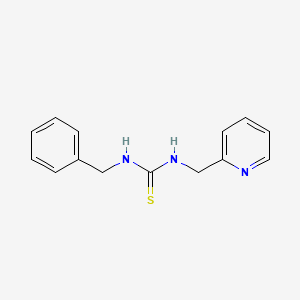

![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-sulfonamide](/img/structure/B2733589.png)

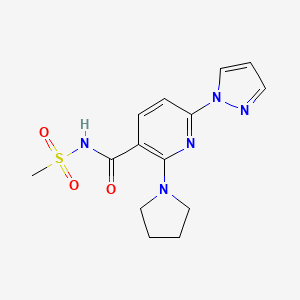

![3-(N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}carbamoyl)propanoic acid](/img/structure/B2733595.png)

![2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinylamine](/img/structure/B2733597.png)